molecular formula C11H14N4O B214272 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile

6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile

Cat. No. B214272
M. Wt: 218.26 g/mol
InChI Key: FWNDTGYTWVYSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile, also known as AMMN, is a chemical compound with potential applications in scientific research. It belongs to the class of nicotinonitrile compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. For example, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the NF-κB pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile has been shown to have a number of biochemical and physiological effects. For example, it has been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which are important for protecting cells from oxidative stress. It has also been shown to decrease the production of reactive oxygen species, which are known to contribute to cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro, suggesting that it may be a safe compound to use in animal studies. However, one limitation of using 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this application.
Another area of interest is the development of new synthesis methods for 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile. Current methods have relatively low yields and may not be scalable for large-scale production. Developing more efficient synthesis methods could make 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile more widely available for research purposes.
Finally, more studies are needed to fully understand the mechanism of action of 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile and its potential applications in other areas of scientific research. Overall, 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile represents a promising compound with potential applications in various fields of research.

Synthesis Methods

The synthesis of 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile involves several steps. First, 2,6-dimethyl-4-(4-morpholinyl)nicotinaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the amine. Finally, the amine is reacted with cyanogen bromide to form the nitrile. The overall yield of this process is around 40%.

Scientific Research Applications

6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. Specifically, 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile has been found to protect neurons from oxidative stress and excitotoxicity, both of which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, 6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

6-Amino-4-methyl-2-(4-morpholinyl)nicotinonitrile

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

6-amino-4-methyl-2-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N4O/c1-8-6-10(13)14-11(9(8)7-12)15-2-4-16-5-3-15/h6H,2-5H2,1H3,(H2,13,14)

InChI Key

FWNDTGYTWVYSJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)N2CCOCC2)N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCOCC2)N

Origin of Product

United States

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